1-Methyl-1H-imidazole-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

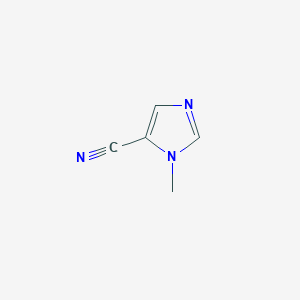

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3/c1-8-4-7-3-5(8)2-6/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBIIAGKRWHJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383664 | |

| Record name | 1-Methyl-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66121-66-2 | |

| Record name | 1-Methyl-1H-imidazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-imidazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-Methyl-1H-imidazole-5-carbonitrile (CAS No: 66121-66-2), a key heterocyclic building block in medicinal chemistry and drug development. It details the compound's physicochemical properties, synthesis methodologies, safety protocols, and its significant role as a precursor in the synthesis of bioactive molecules. This guide is intended to serve as a foundational resource for professionals engaged in synthetic chemistry and pharmaceutical research.

Chemical Identity and Properties

This compound is a five-membered aromatic heterocycle containing a nitrile functional group. This structural motif is of significant interest in medicinal chemistry, serving as a versatile intermediate for constructing more complex molecular architectures.[1][2] The imidazole core is a common feature in numerous natural products and therapeutic agents, valued for its ability to engage in hydrogen bonding and act as an isostere for other chemical groups.[1] This compound, specifically, is listed as a building block for protein degraders, highlighting its relevance in modern therapeutic modalities.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 66121-66-2 | [3][4] |

| Molecular Formula | C₅H₅N₃ | [3][4] |

| Molecular Weight | 107.11 g/mol | [4][5] |

| Appearance | Solid | [5] |

| Purity | ≥95% - 97% | [3][6] |

| Vapour Pressure | 0.000476 mmHg at 25°C | [7][8] |

| Polar Surface Area | 41.61 Ų | [7] |

| InChI Key | VRBIIAGKRWHJQE-UHFFFAOYSA-N | [5] |

| SMILES String | Cn1cncc1C#N | [5] |

Synthesis and Experimental Protocols

The synthesis of substituted imidazoles, including nitrile derivatives, is a cornerstone of heterocyclic chemistry. While specific, detailed protocols for this compound are proprietary, its synthesis can be conceptualized based on established methods for creating imidazole carbonitriles, often involving multicomponent reactions or the modification of existing imidazole rings. A plausible synthetic pathway involves the methylation of a pre-existing imidazole-5-carbonitrile precursor.

A generalized workflow for such a synthesis is outlined below. This process emphasizes the controlled reaction conditions necessary to achieve regioselective methylation and ensure product purity.

General Experimental Protocol: N-Methylation

-

Step 1: Preparation: To a solution of 1H-imidazole-5-carbonitrile (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable base (e.g., sodium hydride, 1.1 eq) is added portion-wise at 0°C.

-

Step 2: Reaction: The mixture is stirred for 30 minutes to allow for deprotonation. A methylating agent, such as methyl iodide (1.1 eq), is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Step 3: Workup: Upon completion, the reaction is carefully quenched by the slow addition of water. The resulting mixture is transferred to a separatory funnel and extracted multiple times with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Step 4: Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified using flash column chromatography on silica gel to afford the pure this compound.

-

Step 5: Characterization: The final product's identity and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Applications in Drug Discovery and Development

Imidazole-based compounds are integral to medicinal chemistry due to their wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] this compound serves as a crucial synthon for developing more complex, biologically active molecules. Its nitrile group can be readily transformed into other functional groups, and the methylated imidazole core provides a stable scaffold for further elaboration.

The compound is a key intermediate in the synthesis of purine and pyrimidine analogues, which are fundamental components of nucleic acids and are often targeted in antiviral and anticancer therapies.[9] For example, amino imidazole carbonitrile derivatives have been used as synthons for preparing purine derivatives that exhibit significant activity against the influenza A virus.[9][10]

Safety and Handling

This compound is classified as an acute toxicant and requires careful handling in a laboratory setting.[5][6] All operations should be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE) must be worn.

Table 2: Hazard Identification and Safety Precautions

| Category | Information | Reference(s) |

| GHS Pictogram | GHS06 (Skull and Crossbones) | [5] |

| Signal Word | Danger | [5] |

| Hazard Statements | H301: Toxic if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [5][6] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [5][6] |

| Storage | Store locked up in a dry, cool, and well-ventilated place. Keep container tightly closed. | [5][11] |

| First Aid (Eyes) | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [6] |

| First Aid (Ingestion) | Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. | [6] |

Conclusion

This compound is a high-value chemical intermediate with significant utility in pharmaceutical research and drug development. Its defined physicochemical properties and versatile reactivity make it an essential building block for the synthesis of a wide array of bioactive compounds, particularly purine analogues and other heterocyclic systems.[9][12] Strict adherence to safety protocols is mandatory when handling this compound. This guide provides the core technical information required by researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. scbt.com [scbt.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Page loading... [wap.guidechem.com]

- 8. chembk.com [chembk.com]

- 9. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-1H-imidazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. This document details available data on its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it outlines potential synthetic and purification strategies based on established chemical methodologies for related imidazole derivatives. A significant focus is placed on the emerging role of the 1-methyl-1H-imidazole scaffold as a pharmacophore in the development of targeted therapeutics, particularly as inhibitors of the Janus kinase 2 (JAK2) enzyme within the JAK/STAT signaling pathway. This guide includes a detailed description of this critical signaling cascade and provides established experimental protocols for evaluating the inhibitory activity of compounds like this compound.

Physicochemical Properties

This compound, identified by the CAS Number 66121-66-2, is a niche chemical compound with potential applications in pharmaceutical research.[1] While extensive experimental data for this specific isomer is not widely published, a combination of data from suppliers and computational predictions allows for a detailed characterization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 66121-66-2 | [1] |

| Molecular Formula | C₅H₅N₃ | [1][2] |

| Molecular Weight | 107.11 g/mol | [1][2] |

| Appearance | Solid | |

| Purity | ≥97% (Commercially available) | [3] |

| Storage | Room temperature |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| ACD/LogP | -0.77 | [3] |

| Polar Surface Area | 41.61 Ų | [3] |

| #H bond acceptors | 3 | [3] |

| #H bond donors | 0 | [3] |

| #Freely Rotating Bonds | 0 | [3] |

| Index of Refraction | 1.579 | [3] |

| Molar Refractivity | 31.77 cm³ | [3] |

| Molar Volume | 95.5 cm³ | [3] |

| Polarizability | 12.59 × 10⁻²⁴ cm³ | [3] |

| Surface Tension | 44 dyne/cm | [3] |

| Enthalpy of Vaporization | 55.52 kJ/mol | [3] |

| Vapor Pressure | 0.000476 mmHg at 25°C | [3] |

Synthesis and Purification

Proposed Synthetic Pathways

Pathway A: Methylation of 1H-imidazole-5-carbonitrile

This approach involves the direct methylation of the commercially available precursor, 1H-imidazole-5-carbonitrile. The regioselectivity of the methylation (N-1 vs. N-3) is a critical consideration.

Pathway B: Conversion from 1-Methyl-1H-imidazole-5-carboxaldehyde

This pathway starts with the corresponding aldehyde, 1-methyl-1H-imidazole-5-carboxaldehyde, and converts the aldehyde functional group to a nitrile. This is a common transformation in organic synthesis.

General Experimental Protocol for Methylation (Adapted)

The following is an adapted, general procedure for the N-alkylation of an imidazole ring, which would require optimization for the specific synthesis of this compound.[4]

Materials:

-

1H-imidazole-5-carbonitrile (starting material)

-

Methylating agent (e.g., methyl iodide, dimethyl sulfate)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 1H-imidazole-5-carbonitrile in the chosen anhydrous solvent, add the base.

-

Stir the mixture for a designated time at room temperature to facilitate deprotonation.

-

Add the methylating agent dropwise to the reaction mixture.

-

The reaction can be stirred at room temperature or heated to a specific temperature (e.g., 60°C) to drive the reaction to completion.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

Purification Protocol: Column Chromatography

Purification of the crude product is essential to isolate the desired this compound from its regioisomer (1-Methyl-1H-imidazole-4-carbonitrile) and other impurities. Column chromatography is a standard and effective method.

Materials:

-

Silica gel

-

Eluent system (e.g., a gradient of petroleum ether and ethyl acetate)

-

Glass column

-

Crude product

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.

-

Elution: Begin elution with the less polar solvent mixture and gradually increase the polarity of the eluent to separate the components. The separation of regioisomers may require a shallow gradient and a long column.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group protons and the two protons on the imidazole ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms of the imidazole ring, the methyl group, and the nitrile carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Biological Significance: Inhibition of the JAK/STAT Signaling Pathway

The 1-methyl-1H-imidazole scaffold has been identified as a key pharmacophore in the development of potent and selective inhibitors of Janus Kinase 2 (JAK2).[5] The JAK/STAT pathway is a crucial signaling cascade that translates extracellular cytokine and growth factor signals into a transcriptional response, playing a vital role in immunity, cell proliferation, and differentiation.[6]

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is initiated by the binding of a ligand (e.g., a cytokine) to its specific cell surface receptor. This binding event leads to the dimerization of the receptor and the subsequent activation of receptor-associated Janus kinases (JAKs) through trans-phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.

Dysregulation of the JAK/STAT pathway, particularly through mutations leading to the constitutive activation of JAK2 (e.g., the V617F mutation), is a hallmark of several myeloproliferative neoplasms.[7] Therefore, the development of small molecule inhibitors targeting JAK2 is a promising therapeutic strategy.

Experimental Protocols for JAK2 Inhibition Assays

To evaluate the potential of this compound or its derivatives as JAK2 inhibitors, both in vitro biochemical assays and cell-based assays are employed.

4.2.1. In Vitro JAK2 Kinase Inhibition Assay Protocol (Luminescence-Based)

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant JAK2 enzyme.[8]

References

- 1. 1-Methyl-5-nitroimidazole | C4H5N3O2 | CID 18210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1-Methylimidazole(616-47-7) 1H NMR spectrum [chemicalbook.com]

- 7. Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-imidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Methyl-1H-imidazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry and drug development. This document details the primary synthetic pathways, experimental protocols, and quantitative data to support researchers in the efficient preparation of this compound.

Introduction

This compound, identified by CAS number 66121-66-2, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The imidazole scaffold is a common feature in many pharmaceuticals, and the presence of the methyl group at the N-1 position and the carbonitrile at the C-5 position offers specific steric and electronic properties that are often crucial for modulating a compound's interaction with biological targets. This guide will focus on the most practical and reported methods for the synthesis of this important molecule.

Synthetic Pathways

The principal and most direct route to this compound involves a two-step process:

-

Synthesis of the precursor, 1H-imidazole-5-carbonitrile.

-

N-methylation of 1H-imidazole-5-carbonitrile to yield the final product.

The regioselectivity of the N-methylation step is a critical consideration, as methylation can potentially occur at either the N-1 or N-3 position of the imidazole ring. However, for 1H-imidazole-5-carbonitrile, methylation predominantly yields the desired N-1 isomer.

Caption: General two-step synthetic pathway to this compound.

Experimental Protocols

Synthesis of 1H-imidazole-5-carbonitrile (Precursor)

While various methods for the synthesis of imidazole derivatives exist, a common route to 1H-imidazole-carbonitriles involves the cyclization of precursors derived from α-aminonitriles or related compounds. A representative procedure is outlined below.

Reaction Scheme:

Detailed Protocol:

Synthesis of this compound

The N-methylation of the 1H-imidazole-5-carbonitrile precursor is a standard procedure in heterocyclic chemistry. The choice of methylating agent and base can influence the reaction's efficiency and yield.

Reaction Scheme:

Detailed Protocol:

This protocol is based on general N-methylation procedures for imidazole derivatives and should be optimized for this specific substrate.

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-imidazole-5-carbonitrile (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq)) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, or at room temperature until deprotonation is complete (cessation of gas evolution if NaH is used).

-

Methylation: To the resulting solution of the imidazolide anion, add the methylating agent (e.g., methyl iodide (CH₃I, 1.1 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq)) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the careful addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the N-methylation of imidazoles. Please note that specific yields for the synthesis of this compound may vary and require experimental optimization.

| Parameter | Value |

| Starting Material | 1H-imidazole-5-carbonitrile |

| Methylating Agent | Methyl iodide or Dimethyl sulfate |

| Base | Sodium hydride or Potassium carbonate |

| Solvent | DMF or Acetonitrile |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Typical Yield | 60 - 90% (estimated based on similar reactions) |

| Purity (after chromatography) | >97% |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound is a feasible process for researchers in organic and medicinal chemistry. The key steps involve the preparation of the 1H-imidazole-5-carbonitrile precursor followed by a standard N-methylation reaction. While a specific, detailed protocol for the precursor synthesis requires further investigation and adaptation from related procedures, the methylation step is well-established. Careful control of reaction conditions and purification by column chromatography are essential for obtaining a high-purity product. This guide provides a solid foundation for the successful synthesis of this valuable chemical building block.

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 1-Methyl-1H-imidazole-5-carbonitrile, a key heterocyclic building block in medicinal chemistry. It covers its chemical properties, synthesis protocols, and significant applications, particularly in the development of targeted therapeutics.

Chemical Identity and Properties

The IUPAC name for the compound is This compound . It is an aromatic heterocyclic organic compound with the molecular formula C₅H₅N₃.[1][2] This structure is recognized for its utility as a versatile intermediate in the synthesis of more complex molecules, especially in the field of drug discovery.[3]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃ | [1][2][4] |

| Molar Mass | 107.11 g/mol | [1][2][4] |

| Form | Solid | [1] |

| Density | 1.12 ± 0.1 g/cm³ (20 °C) | [1][5] |

| Boiling Point | 65-70 °C (at 0.4 Torr) | [1] |

| Flash Point | 96.2 ± 22.6 °C | [1][5] |

| Vapor Pressure | 0.000476 mmHg (at 25 °C) | [1][4] |

| pKa | 2.38 ± 0.25 (Predicted) | [1] |

| Refractive Index | 1.579 | [1][4] |

| Polar Surface Area | 41.61 Ų | [4] |

| Storage Temperature | 2-8°C | [1][6] |

This compound is classified as hazardous and requires careful handling.

| Category | Information | Source |

| GHS Pictogram | GHS06 (Toxic) | |

| Signal Word | Danger | |

| Hazard Statement | H301: Toxic if swallowed | |

| Precautionary Statements | P264, P270, P301 + P310 + P330, P405, P501 | |

| Hazard Class | Acute Toxicity 3 (Oral) | |

| Storage Class Code | 6.1D: Non-combustible, acute toxic Cat. 3 | |

| WGK | WGK 3 |

Synthesis and Experimental Protocols

The synthesis of imidazole carbonitrile derivatives can be achieved through various methods. A general approach involves the cyclization and subsequent functionalization of imidazole precursors. Microwave-assisted multicomponent reactions have emerged as an efficient method for synthesizing decorated amino imidazole carbonitriles.[7][8]

The diagram below illustrates a typical workflow for the synthesis, purification, and characterization of imidazole derivatives.

Caption: General experimental workflow for synthesis and purification.

The following protocol is adapted from methods for synthesizing related imidazole compounds and serves as a representative example.[9][10]

-

Reaction Setup: Dissolve the imidazole precursor (1.0 eq) in a suitable anhydrous solvent (e.g., Dimethylformamide) in a flask under an inert atmosphere (e.g., Nitrogen).

-

Addition of Base: Cool the mixture to 0 °C and add a strong base such as Sodium Hydride (NaH) (2.4 eq) portion-wise to deprotonate the imidazole.

-

Alkylation/Cyanation: Add the appropriate alkylating or cyanating agent (1.0 eq) dropwise to the stirring solution.

-

Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., 0 °C to room temperature) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

-

Work-up: Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Partition the crude material between water and an organic solvent like ethyl acetate.[9][11]

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).[9][11]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[10]

Applications in Drug Discovery

1-Methyl-1H-imidazole-4-carbonitrile and its isomers are highly valuable scaffolds in medicinal chemistry.[3] The imidazole ring can form critical hydrogen bond interactions with the hinge region of kinase domains, a common and effective strategy in kinase inhibitor design.[3] The nitrile group can be chemically modified or serve as a key pharmacophoric element.[3]

A significant application of the 1-methyl-1H-imidazole core is in the design of potent and selective inhibitors for the Janus Kinase (JAK) family, particularly JAK2.[3] The JAK/STAT signaling pathway is a critical mediator for numerous cytokines and growth factors, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[3]

The diagram below outlines the JAK/STAT signaling pathway and the point of inhibition by molecules derived from the imidazole scaffold.

Caption: The JAK/STAT signaling pathway and inhibition by imidazole derivatives.

Research has also explored the utility of imidazole carbonitrile derivatives as antiviral agents. Studies have shown that compounds synthesized using multicomponent reactions inspired by prebiotic chemistry exhibit significant activity against the influenza A virus.[7][8] Furthermore, related benzimidazole derivatives have been designed and evaluated as potential anticancer agents that target human topoisomerase I.[10] The versatile nature of the imidazole core makes it a privileged structure for generating chemical diversity to identify novel therapeutic agents.[7]

References

- 1. chembk.com [chembk.com]

- 2. 66121-66-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. CAS # 45515-45-5, 1-Methyl-1H-imidazole-2-carbonitrile - chemBlink [chemblink.com]

- 6. 1-Methyl-1H-imidazole-5-carboxylic acid 41806-40-0 [sigmaaldrich.com]

- 7. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Spectral Data of 1-Methyl-1H-imidazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 1-Methyl-1H-imidazole-5-carbonitrile (C₅H₅N₃, CAS: 66121-66-2). Due to the limited availability of published experimental spectra for this specific compound, this guide combines data from closely related analogs and predictive models to offer a comprehensive analytical profile.

Summary of Spectral Data

The following tables summarize the anticipated quantitative data for this compound based on spectral information from analogous compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Singlet | 1H | H2 (imidazole ring) |

| ~7.6 - 7.8 | Singlet | 1H | H4 (imidazole ring) |

| ~3.8 - 4.0 | Singlet | 3H | N-CH₃ |

Note: Predicted values are based on data for similar imidazole derivatives.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 145 | C2 (imidazole ring) |

| ~130 - 135 | C4 (imidazole ring) |

| ~115 - 120 | C≡N (nitrile) |

| ~100 - 105 | C5 (imidazole ring) |

| ~33 - 36 | N-CH₃ |

Note: Predicted values are based on data for analogous imidazole and nitrile-containing compounds.

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretch (aromatic) |

| ~2950 - 3000 | Weak | C-H stretch (methyl) |

| ~2220 - 2240 | Strong, Sharp | C≡N stretch (nitrile) |

| ~1500 - 1600 | Medium | C=N and C=C stretch (imidazole ring) |

| ~1400 - 1450 | Medium | CH₃ bend |

Note: Values are based on typical infrared absorption frequencies for imidazole and nitrile functionalities. The NIST WebBook provides an IR spectrum for the closely related 1-methyl-1H-imidazole.

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 107.05 | High | [M]⁺ (Molecular Ion) |

| 106.04 | Moderate | [M-H]⁺ |

| 80.04 | Moderate | [M-HCN]⁺ |

| 66.04 | Moderate | [M-CH₃-HCN]⁺ |

Note: Predicted fragmentation pattern based on the molecular structure. The NIST WebBook provides a mass spectrum for the related compound 1-methyl-1H-imidazole.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., a 90° pulse).

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Electron Ionization (EI): Introduce a volatile sample into the mass spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV). This hard ionization technique causes fragmentation, providing structural information.

-

Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer through a charged capillary. This soft ionization technique is useful for determining the molecular weight of less volatile compounds.

-

-

Instrumentation: Employ a mass spectrometer equipped with a suitable mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition:

-

Acquire a full-scan mass spectrum over a relevant mass-to-charge (m/z) range to detect the molecular ion and major fragment ions.

-

The resulting spectrum plots the relative abundance of ions as a function of their m/z ratio.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

An In-depth Technical Guide to 1-Methyl-1H-imidazole-5-carbonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-imidazole-5-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its imidazole core, a prevalent scaffold in numerous biologically active molecules, coupled with a reactive nitrile group, makes it a versatile building block for the synthesis of diverse pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and physicochemical properties of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its known applications and biological significance, to serve as a valuable resource for researchers in the field.

Introduction

The imidazole ring is a fundamental structural motif in a vast array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The introduction of a methyl group at the N-1 position and a carbonitrile group at the C-5 position of the imidazole ring yields this compound, a molecule primed for further chemical elaboration. The electron-withdrawing nature of the nitrile group influences the reactivity of the imidazole ring, and the nitrile itself can be transformed into various other functional groups, such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have emerged as a key intermediate in broader synthetic campaigns rather than being the focus of a singular discovery paper. However, the development of synthetic routes to substituted imidazoles has been a continuous effort since the 19th century. The strategic importance of this particular substituted imidazole became more apparent with the rise of modern medicinal chemistry, where it has been incorporated into the structure of various investigational compounds. For instance, its core structure is found within more complex molecules designed as kinase inhibitors and other therapeutic agents, as alluded to in patent literature such as EP2050736A1.

Physicochemical Properties

A comprehensive collection of the physicochemical properties of this compound is crucial for its application in synthesis and drug design. The following table summarizes key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₅N₃ | [1] |

| Molecular Weight | 107.11 g/mol | [1] |

| CAS Number | 66121-66-2 | [1] |

| ACD/LogP | -0.77 | [2] |

| Polar Surface Area | 41.61 Ų | [2] |

| Index of Refraction | 1.579 | [2] |

| Molar Refractivity | 31.77 cm³ | [2] |

| Molar Volume | 95.5 cm³ | [2] |

| Surface Tension | 44 dyne/cm | [2] |

| Enthalpy of Vaporization | 55.52 kJ/mol | [2] |

| Vapour Pressure | 0.000476 mmHg at 25°C | [2] |

Synthesis of this compound

While a definitive, standalone protocol for the synthesis of this compound is not explicitly detailed in a single primary research article, a plausible and commonly employed synthetic strategy involves the methylation of a pre-existing imidazole-5-carbonitrile precursor or the construction of the methylated imidazole ring with the nitrile group already in place. One potential precursor is 1-methyl-1H-imidazole-5-carboxaldehyde, which can be converted to the corresponding nitrile.

Synthesis of the Precursor: 1-Methyl-1H-imidazole-5-carboxaldehyde

A described method for the synthesis of 1-methyl-1H-imidazole-5-carboxaldehyde involves the methylation of 5-formyl imidazole.[3]

Experimental Protocol:

-

Materials: 5-formyl imidazole, trifluoromethanesulfonic acid methyl ester, 20% potassium hydroxide/activated carbon catalyst.

-

Procedure:

-

5-formyl imidazole and trifluoromethanesulfonic acid methyl ester are placed in a suitable reactor.

-

The supported catalyst (20% potassium hydroxide/activated carbon) is added.

-

The reaction is carried out under solvent-free conditions.

-

The reaction mixture is heated to the optimal temperature, which has been determined to be 150°C, for 2 hours.

-

After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration.

-

The product, 1-methyl-1H-5-formyl imidazole, is purified by vacuum distillation.

-

Conversion of Aldehyde to Nitrile (General Procedure)

The conversion of the aldehyde functional group in 1-methyl-1H-imidazole-5-carboxaldehyde to a nitrile can be achieved through various standard organic synthesis methods. A common approach is the formation of an oxime followed by dehydration.

Experimental Protocol (General):

-

Step 1: Oxime Formation

-

Dissolve 1-methyl-1H-imidazole-5-carboxaldehyde in a suitable solvent such as ethanol or pyridine.

-

Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Isolate the oxime product by precipitation or extraction.

-

-

Step 2: Dehydration of the Oxime

-

Treat the obtained oxime with a dehydrating agent. Common reagents for this transformation include acetic anhydride, thionyl chloride, or phosphorus pentoxide.

-

The reaction conditions (temperature and time) will depend on the chosen dehydrating agent.

-

After completion of the reaction, the this compound is isolated and purified, typically by chromatography.

-

A logical workflow for the synthesis is depicted in the following diagram:

Applications in Drug Discovery and Medicinal Chemistry

The imidazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to engage in various biological interactions. This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

While specific biological data for this compound itself is not extensively published, its incorporation into larger molecules suggests its utility. For example, the related compound, 1-Methyl-1H-imidazole-4-carbonitrile, has been utilized in the development of Janus Kinase 2 (JAK2) inhibitors. The imidazole core can act as a hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the protein backbone.

The following diagram illustrates a generalized signaling pathway where an inhibitor developed from a 1-methyl-imidazole carbonitrile core might act.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. While its early history is not prominently detailed, its utility is evident from its incorporation into complex, biologically active molecules. This guide has provided a consolidated overview of its known properties, a plausible and detailed synthetic approach, and its relevance in medicinal chemistry. Further research into the direct biological activities of this compound and the development of more efficient and scalable synthetic routes are warranted and will likely expand its applications in the creation of novel therapeutics.

References

An In-depth Technical Guide on 1-Methyl-1H-imidazole-5-carbonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to 1-Methyl-1H-imidazole-5-carbonitrile and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and wide range of pharmacological applications, including as enzyme inhibitors and antimicrobial agents.

Core Concepts and Synthesis

This compound serves as a key building block for the development of various biologically active molecules. The imidazole core provides a versatile platform for substitution, allowing for the fine-tuning of physicochemical and pharmacokinetic properties. The carbonitrile group can be a key pharmacophoric element or can be chemically transformed into other functional groups.

A general synthetic approach to derivatives of this compound involves the modification of the imidazole ring or the carbonitrile group. For instance, a common strategy for creating more complex derivatives is through N-alkylation or N-arylation of the imidazole ring, or by chemical manipulation of the nitrile functionality.

A documented synthesis for a derivative, 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile, involves the nucleophilic addition of 1H-indole-5-carbonitrile to the hydrochloric acid salt of 5-(chloromethyl)-1-methyl-1H-imidazole.[1] The reaction is carried out in anhydrous dimethylformamide (DMF) using sodium hydride (NaH) as a base.[1]

Biological Activities and Therapeutic Potential

Derivatives of this compound and its analogs have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.

Enzyme Inhibition

Xanthine Oxidase Inhibition: A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated as potent inhibitors of xanthine oxidase, a key enzyme in the purine catabolism pathway implicated in gout.[2][3] Several of these compounds exhibited excellent inhibitory potency with IC50 values in the nanomolar range, comparable to the approved drug Febuxostat.[2][3]

Kinase Inhibition: While specific data for 5-carbonitrile derivatives as kinase inhibitors is still emerging, the closely related 1-Methyl-1H-imidazole-4-carbonitrile scaffold has been successfully utilized to develop potent inhibitors of Janus Kinase 2 (JAK2).[4][5] The imidazole core acts as a hinge-binding motif in the ATP-binding pocket of the kinase.[4][5] This suggests that 5-carbonitrile derivatives could also be explored for their kinase inhibitory potential.

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties.[6] Studies on various imidazole derivatives have reported their efficacy against a range of bacterial and fungal strains. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. For example, novel imidazole derivatives have shown MIC values ranging from 625 µg/mL to 1250 µg/mL against Staphylococcus aureus and MRSA.[6]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected 1-Methyl-1H-imidazole derivatives and analogs.

Table 1: Xanthine Oxidase Inhibitory Activity of 1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives [2][3]

| Compound ID | R Group | IC50 (µM) |

| 4d | 4-F | 0.003 |

| 4e | 4-Cl | 0.003 |

| 4f | 4-Br | 0.006 |

| Febuxostat | (Reference) | 0.01 |

Table 2: JAK2 Inhibitory Activity of 1-Methyl-1H-imidazole-4-carbonitrile Derivatives [4]

| Compound ID | Jak2 IC50 (µM) |

| 13a | 0.003 |

| 13d | 0.033 |

| 13h | 0.012 |

| 26 | 0.12 |

Table 3: Antimicrobial Activity of Novel Imidazole Derivatives [6]

| Compound ID | Staphylococcus aureus MIC (µg/mL) | MRSA MIC (µg/mL) |

| HL1 | 625 | 1250 |

| HL2 | 625 | 625 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of a this compound Derivative

This protocol is adapted from the synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile.[1]

Materials:

-

1H-indole-5-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane, methanol, triethylamine for chromatography

Procedure:

-

To a stirred suspension of NaH (2.4 equivalents) in anhydrous DMF at 0 °C, add a solution of 1H-indole-5-carbonitrile (1 equivalent) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (1 equivalent) portionwise to the reaction mixture.

-

Allow the reaction to proceed at 0 °C for 18 hours.

-

Remove the solvent in vacuo.

-

Partition the crude material between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane, methanol, and triethylamine.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a protein kinase, such as JAK2.

Materials:

-

Purified recombinant kinase (e.g., JAK2)

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT)[7]

-

ATP

-

Peptide substrate (specific for the kinase)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase buffer.

-

Add the test compounds to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Add the kinase to all wells except for the no-enzyme control.

-

Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Record the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound derivatives.

Caption: A generalized workflow for the synthesis and characterization of novel derivatives.

Caption: Inhibition of the JAK-STAT signaling pathway by an imidazole-based inhibitor.

Caption: A typical workflow for determining the IC50 of an enzyme inhibitor.

References

- 1. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. promega.com [promega.com]

solubility of 1-Methyl-1H-imidazole-5-carbonitrile in organic solvents

An In-depth Technical Guide on the Solubility of 1-Methyl-1H-imidazole-5-carbonitrile in Organic Solvents

Introduction

This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. Its chemical structure, featuring both a polar imidazole ring and a nitrile group, alongside a nonpolar methyl group, results in a unique solubility profile that is critical for its synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility of this compound in various organic solvents, based on available data.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value |

| Molecular Formula | C5H5N3 |

| Molecular Weight | 107.11 g/mol |

| Boiling Point | 111-113 °C (1.5 mmHg) |

| CAS Number | 113342-90-4 |

Solubility Data

While comprehensive quantitative solubility data across a wide range of organic solvents is not extensively published, information from various sources allows for a qualitative and semi-quantitative assessment. The compound is noted to be soluble in several common organic solvents.

Table 1: Solubility of this compound in Selected Organic Solvents

| Solvent | Solubility | Notes |

| Chloroform | Soluble | --- |

| Dichloromethane | Soluble | --- |

| Ethyl Acetate | Soluble | --- |

| Methanol | Soluble | --- |

This data is compiled from chemical supplier information and may not represent thermodynamically-defined saturation points.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium method. This protocol outlines the general steps for such a determination.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the sample at the same temperature to facilitate phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. Dilute the sample with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration of the solute in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at that temperature, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Theoretical Analysis of 1-Methyl-1H-imidazole-5-carbonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study 1-Methyl-1H-imidazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to a lack of extensive published theoretical studies specifically on this molecule, this paper focuses on outlining established computational methodologies. These protocols are designed to elucidate the structural, electronic, and spectroscopic properties of this compound, providing a foundational framework for future research and development. This guide details the procedural steps for Density Functional Theory (DFT) calculations, molecular orbital analysis, and vibrational spectroscopy simulations. The objective is to equip researchers with the necessary theoretical framework to investigate this and similar imidazole derivatives, thereby accelerating the discovery and design of novel molecular entities.

Introduction

This compound is a substituted imidazole, a class of heterocyclic compounds known for their wide range of biological activities and applications as ligands in coordination chemistry. The presence of a methyl group at the N1 position and a nitrile group at the C5 position introduces specific electronic and steric features that can significantly influence the molecule's reactivity, intermolecular interactions, and potential as a pharmacological agent or functional material.

Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the intrinsic properties of such molecules at an atomic level. These computational methods allow for the prediction of molecular geometry, electronic structure, spectroscopic signatures, and reactivity descriptors, offering insights that complement and guide experimental research. This whitepaper presents a generalized yet detailed protocol for the theoretical investigation of this compound.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅N₃ | [1][2] |

| Molecular Weight | 107.11 g/mol | [1][2] |

| CAS Number | 66121-66-2 | [1] |

| Boiling Point | 65-70 °C (at 0.4 Torr) | [2] |

| Density | 1.12 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.579 | [1][2] |

| Polar Surface Area | 41.61 Ų | [1] |

| LogP | -0.77 | [1] |

Theoretical Methodology: A Detailed Protocol

The following sections outline a robust computational workflow for the in-depth theoretical characterization of this compound.

Geometry Optimization and Vibrational Frequency Analysis

The initial and most crucial step in computational analysis is to determine the most stable three-dimensional structure of the molecule.

Protocol:

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software such as Avogadro or GaussView.

-

Computational Method Selection: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost. The B3LYP functional is a widely used and reliable choice for organic molecules.

-

Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electronic properties of the nitrile group, while polarization functions (d,p) are essential for capturing the correct molecular geometry.

-

Geometry Optimization: A full geometry optimization is performed in the gas phase to locate the minimum energy structure on the potential energy surface. The convergence criteria should be set to tight to ensure a true minimum is found.

-

Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation.

Electronic Structure and Frontier Molecular Orbital Analysis

Understanding the electronic properties is key to predicting a molecule's reactivity and potential for intermolecular interactions.

Protocol:

-

Molecular Orbital (MO) Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the molecular orbitals.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined.

-

HOMO Energy: Relates to the molecule's ability to donate electrons (nucleophilicity).

-

LUMO Energy: Relates to the molecule's ability to accept electrons (electrophilicity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the charge distribution and identify regions of positive and negative electrostatic potential. This is crucial for predicting sites for electrophilic and nucleophilic attack and for understanding non-covalent interactions.

Visualization of the Theoretical Workflow

The following diagram illustrates the logical flow of the computational chemistry study outlined in this guide.

Caption: A flowchart of the typical workflow for a computational study of a molecule.

Conclusion

While specific, in-depth theoretical studies on this compound are not widely published, this whitepaper provides a comprehensive and detailed methodological framework for its computational investigation. By following the outlined protocols for geometry optimization, vibrational analysis, and electronic structure calculations, researchers can generate valuable data to understand the fundamental properties of this molecule. These theoretical insights are crucial for guiding synthetic efforts, interpreting experimental data, and ultimately unlocking the potential of this compound in drug discovery and materials science. It is anticipated that the application of these methods will lead to a deeper understanding of this and related imidazole derivatives, fostering innovation in the field.

References

Methodological & Application

Application Notes and Protocols for 1-Methyl-1H-imidazole-5-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-5-carbonitrile is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the development of pharmaceutically active compounds. Its imidazole core, substituted with a methyl group at the N1-position and a cyano group at the C5-position, offers multiple reaction sites for molecular elaboration. The imidazole moiety is a common scaffold in numerous natural products and drugs due to its ability to participate in hydrogen bonding and coordinate with metal ions. The cyano group serves as a valuable functional handle that can be transformed into various other functionalities, such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility.

These application notes provide an overview of the synthesis and reactivity of this compound, along with detailed protocols for its use in the synthesis of more complex molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 66121-66-2 | [1] |

| Molecular Formula | C₅H₅N₃ | [1] |

| Molecular Weight | 107.11 g/mol | [1] |

| Appearance | Solid | |

| Polar Surface Area | 41.61 Ų | [1] |

| #H bond acceptors | 3 | [1] |

| #H bond donors | 0 | [1] |

| ACD/LogP | -0.77 | [1] |

Synthesis of this compound

Experimental Protocol: N-Methylation of Imidazole Carbonitrile (General Procedure)

This protocol is based on the alkylation of similar imidazole systems and should be optimized for this compound.

Materials:

-

1H-imidazole-5-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-imidazole-5-carbonitrile (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Yield: Yields for this type of reaction are typically in the range of 70-90%, but will require optimization.

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, particularly those with biological activity. The cyano group can be manipulated, or the imidazole ring can be further functionalized. A key application is its use as a building block in the synthesis of substituted indoles, which are prevalent motifs in medicinal chemistry.

Synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile

This reaction demonstrates the utility of a derivative of this compound in a nucleophilic substitution reaction to form a C-N bond, linking the imidazole and indole scaffolds.[2]

Reaction Scheme:

Caption: Synthesis of a substituted indole from a 1-methyl-imidazole derivative.

Experimental Protocol: Synthesis of 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile[2]

Materials:

-

1H-indole-5-carbonitrile (195 mg, 1.37 mmol)

-

5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride (179 mg, 1.37 mmol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (78.6 mg, 3.28 mmol)

-

Anhydrous Dimethylformamide (DMF) (5 mL)

-

Ethyl acetate (EtOAc)

-

Water

-

1% Methanol, 1% Triethylamine in Dichloromethane for column chromatography

Procedure:

-

To a solution of 1H-indole-5-carbonitrile in anhydrous DMF at 0 °C, add sodium hydride.

-

Stir the mixture for a short period, then add 5-(chloromethyl)-1-methyl-1H-imidazole hydrochloride.

-

Allow the reaction to proceed for 18 hours at 0 °C.

-

Remove the solvent in vacuo.

-

Partition the crude material between water and ethyl acetate.

-

Separate the organic layer, dry it, and concentrate under reduced pressure.

-

Purify the residue by column chromatography (1% methanol, 1% Et₃N, 98% dichloromethane) to afford the product.

Quantitative Data:

| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |

| 1H-indole-5-carbonitrile | 142.15 | 195 | 1.37 |

| 5-(chloromethyl)-1-methyl-1H-imidazole HCl | 167.04 | 179 | 1.37 |

| Sodium Hydride (60%) | 40.00 | 78.6 | 3.28 |

Product Characterization:

-

Appearance: Pale yellow, block crystals after recrystallization.[2]

-

¹H NMR (300 MHz, CDCl₃) δ: 7.98 - 7.97 (m, 1H, ArH), 7.48 - 7.43 (m, 3H, ArH), 7.17 (s, 1H, ArH), 7.10 (d, J = 3.3 Hz, 1H, ArH), 5.30 (s, 2H), 3.34 (s, 3H, CH₃).[2]

Potential Transformations of the Cyano Group

The nitrile functionality of this compound is a versatile handle for further synthetic transformations. Below is a diagram illustrating potential reaction pathways.

Caption: Potential synthetic transformations of the cyano group.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its cyano group make it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly those with potential applications in drug discovery. The provided protocols and application notes serve as a guide for researchers to explore the full synthetic potential of this important heterocyclic compound. Further research into its reactivity and applications is encouraged to uncover novel synthetic methodologies and to develop new chemical entities with desired biological activities.

References

Application Notes and Protocols: 1-Methyl-1H-imidazole-5-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-imidazole-5-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in the field of medicinal chemistry. Its unique structural features, including a methylated imidazole ring and a reactive nitrile group, make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. The imidazole core can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets, while the nitrile moiety serves as a valuable handle for further chemical transformations or as a key pharmacophoric element. These attributes have led to its incorporation into compounds targeting a range of diseases.

This document provides a comprehensive overview of the applications of the 1-methyl-1H-imidazole scaffold, a close structural analog and synthetic target of this compound, in drug discovery. A principal focus is its successful application in the development of potent and selective inhibitors of Janus Kinase 2 (JAK2), a key therapeutic target in myeloproliferative neoplasms and inflammatory diseases. Detailed experimental protocols, quantitative biological data, and illustrative diagrams are presented to facilitate further research and development in this promising area.

Featured Application: Development of Janus Kinase 2 (JAK2) Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling via the JAK/STAT pathway. The dysregulation of this signaling cascade, particularly the hyperactivity of JAK2, is a known driver in various hematological malignancies and inflammatory conditions. Consequently, the development of small molecule inhibitors that selectively target JAK2 is a major focus of therapeutic research.

The 1-methyl-1H-imidazole scaffold has proven to be a highly effective core structure for the design of potent JAK2 inhibitors. Researchers have successfully utilized this motif as a "hinge-binder," where the nitrogen atoms of the imidazole ring form critical hydrogen bond interactions with the hinge region of the kinase domain, a common and effective strategy in kinase inhibitor design.

A noteworthy example is the discovery of a series of potent, orally bioavailable JAK2 inhibitors incorporating the 1-methyl-1H-imidazole moiety. Through structure-based design and optimization, compounds with high potency and desirable pharmacokinetic profiles have been developed. For instance, compound 19a ((S)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-N-(cyclopropylmethyl)-3-(5-methyl-1H-imidazol-2-yl)propanamide) emerged from the optimization of a 1H-pyrazole series and demonstrated significant inhibition of JAK2 and tumor growth in a UKE-1 xenograft model.[1]

Quantitative Data Summary

The following table summarizes the in vitro potency of a selection of 1-methyl-1H-imidazole derivatives against JAK2, demonstrating the structure-activity relationship (SAR) within this chemical series.

| Compound | JAK2 IC50 (μM) |

| 13a | 0.003 |

| 13d | 0.033 |

| 13h | 0.012 |

| 26 | 0.120 |

Data extracted from Su et al. (2014).[2]

Experimental Protocols

The following are generalized protocols based on the methodologies described for the synthesis and evaluation of 1-methyl-1H-imidazole-based JAK2 inhibitors.

General Synthetic Protocol for 1-Methyl-1H-imidazole Derivatives

A common synthetic strategy involves the coupling of a functionalized 1-methyl-1H-imidazole core with various aryl or heteroaryl moieties. The nitrile group of this compound can be readily converted to other functional groups, such as a carboxylic acid or an amine, to facilitate coupling reactions.

Step 1: Starting Material Preparation

Synthesize the required substituted 1-methyl-1H-imidazole and the corresponding coupling partner (e.g., a boronic acid, halide, or amine). For instance, this compound can be hydrolyzed to the corresponding carboxylic acid or reduced to the aminomethyl derivative as a key intermediate.

Step 2: Cross-Coupling Reaction (e.g., Suzuki Coupling)

-